2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a compound that belongs to the class of heterocyclic compounds It combines the triazoloquinoxaline core, which is known for its diverse biological activities, with a tolylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method begins with the formation of the triazoloquinoxaline core through cyclization reactions. The acetamide group is then introduced via an amidation reaction using o-toluidine as a precursor.
Cyclization Reaction: : The initial cyclization involves the reaction of 3-nitroaniline with formic acid and subsequent treatment with hydrazine to yield the triazoloquinoxaline core.
Amidation Reaction: : The final step involves the reaction of the triazoloquinoxaline intermediate with acetic anhydride and o-toluidine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors to ensure efficient and high-yield synthesis. Reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tolyl moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, replacing the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Scientific Research Applications
The compound 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide has demonstrated significant promise in various scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Shows potential as a biological probe due to its unique structure and ability to interact with specific biomolecules.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Potential use in the development of new materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit the activity of specific enzymes involved in metabolic pathways or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide: : Differing by the position of the methyl group on the tolyl moiety.
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide: : Another positional isomer with potential similar applications.
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(phenyl)acetamide: : Lacking the methyl group, leading to differences in pharmacological properties.
Unique Attributes
What sets 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide apart is the specific arrangement of the tolylacetamide moiety, which can confer unique binding properties and biological activities compared to its analogs.
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Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-3-4-8-14(12)20-17(25)11-23-15-9-5-6-10-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRNZGBSUKPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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